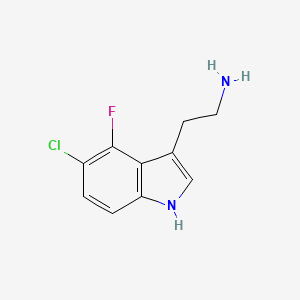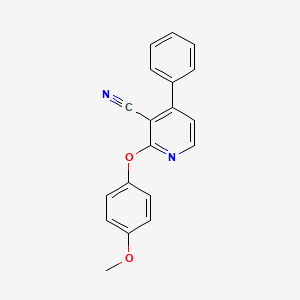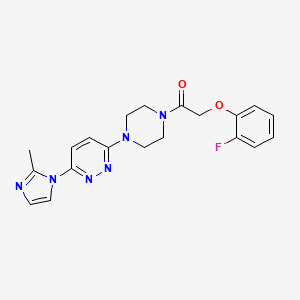![molecular formula C11H17N5O3 B2400358 [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid CAS No. 2109486-89-5](/img/structure/B2400358.png)
[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid: is a synthetic organic compound that features a cyclohexyl ring substituted with an acetylamino group and a tetrazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the acetylamino group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Introduction of the tetrazolyl group: This can be accomplished through cycloaddition reactions involving azides and nitriles under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the tetrazolyl group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the cyclohexyl ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and bases are typically employed in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts. Biology Medicine : The compound is being investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases. Industry : It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrazolyl group can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and specificity. The cyclohexyl ring provides structural stability and influences the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
[4-(amino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid: Similar structure but with an amino group instead of an acetylamino group.
[4-(acetylamino)-1-(1H-1,2,4-triazol-1-yl)cyclohexyl]acetic acid: Similar structure but with a triazolyl group instead of a tetrazolyl group.
Uniqueness:
- The presence of both the acetylamino and tetrazolyl groups in [4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid provides a unique combination of functional groups that can interact with a wide range of molecular targets. This makes the compound particularly versatile in various applications, from medicinal chemistry to materials science.
Eigenschaften
IUPAC Name |
2-[4-acetamido-1-(tetrazol-1-yl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-8(17)13-9-2-4-11(5-3-9,6-10(18)19)16-7-12-14-15-16/h7,9H,2-6H2,1H3,(H,13,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYUCFMYULEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)(CC(=O)O)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(diethylsulfamoyl)-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/new.no-structure.jpg)




![methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B2400284.png)

![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)

![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)
![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)

![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)
